Product packaging for 2-[(4R,5S,6S,7R,9R,10R,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hexanedioic acid(Cat. No.:CAS No. 68880-55-7)

2-[(4R,5S,6S,7R,9R,10R,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hexanedioic acid

Cat. No.: B050267
CAS No.: 68880-55-7
M. Wt: 989.2 g/mol
InChI Key: PLQDGTZICFBBSO-WTHJTTFQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiramycin adipate is the adipate salt form of Spiramycin, a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens. This compound is a valuable tool in microbiological and pharmacological research, primarily utilized for its potent antibacterial activity against a broad spectrum of Gram-positive bacteria and some Gram-negative organisms. Its mechanism of action is characterized by reversible binding to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation step of protein synthesis and leading to bacteriostatic effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H84N2O18 B050267 2-[(4R,5S,6S,7R,9R,10R,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hexanedioic acid CAS No. 68880-55-7

Properties

CAS No.

68880-55-7

Molecular Formula

C49H84N2O18

Molecular Weight

989.2 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hexanedioic acid

InChI

InChI=1S/C43H74N2O14.C6H10O4/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;7-5(8)3-1-2-4-6(9)10/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-4H2,(H,7,8)(H,9,10)/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34?,35+,36-,37-,38-,39+,40+,41+,42+,43-;/m1./s1

InChI Key

PLQDGTZICFBBSO-WTHJTTFQSA-N

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CC[C@@H]([C@H](O4)C)N(C)C.C(CCC(=O)O)CC(=O)O

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C(CCC(=O)O)CC(=O)O

Other CAS No.

68880-55-7

Pictograms

Irritant

Synonyms

Antibiotic 799
IL 5902
IL-5902
IL5902
NSC 55926
NSC 64393
NSC-55926
NSC-64393
NSC55926
NSC64393
Rovamycin
Rovamycine
Selectomycin
Spiramycin
Spiramycin Adipate
Spiramycine

Origin of Product

United States

Mechanistic Investigations of Spiramycin Adipate

Elucidation of Antibacterial Mechanisms at the Molecular Level

The antibacterial action of spiramycin (B21755) adipate (B1204190) is primarily achieved through the disruption of essential bacterial processes at the molecular level. This involves direct interaction with the bacterial protein synthesis machinery, leading to a cessation of growth and replication.

Ribosomal Subunit Binding and Protein Synthesis Inhibition Pathways

Spiramycin adipate's primary antibacterial mechanism involves the inhibition of protein synthesis. wikipedia.orgwikipedia.orgfishersci.at As a 16-membered macrolide, spiramycin binds to the 50S subunit of the bacterial ribosome with a one-to-one stoichiometry. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org This binding site is located near the peptidyl transferase center, within the peptide exit tunnel. wikipedia.orgnih.gov

By binding to the 50S ribosomal subunit, spiramycin obstructs the translocation step of protein synthesis. wikipedia.orgwikipedia.orgepa.gov Translocation is the crucial process where the ribosome moves along the messenger RNA (mRNA) strand to read the next codon, allowing for the addition of the subsequent amino acid to the growing polypeptide chain. wikipedia.org Spiramycin's presence in the ribosomal tunnel physically hinders this movement. wikipedia.org

Furthermore, research indicates that spiramycin and other macrolides actively stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation. wikipedia.orgmims.comfishersci.dk Peptidyl-tRNA is the molecule that carries the elongating peptide chain. By promoting its premature release, spiramycin effectively terminates protein synthesis. wikipedia.orgmims.com This dual action—inhibiting translocation and causing the drop-off of the incomplete peptide chain—prevents the bacteria from producing vital proteins necessary for survival and proliferation. wikipedia.orgwikipedia.org

Mechanistic StepDescriptionKey Molecular TargetOutcome
BindingSpiramycin binds to the bacterial ribosome.50S ribosomal subunitFormation of a stable drug-ribosome complex.
Inhibition of TranslocationThe drug physically blocks the movement of the ribosome along the mRNA.Peptide exit tunnelHalts the elongation of the polypeptide chain.
Dissociation of Peptidyl-tRNASpiramycin stimulates the premature release of the growing peptide chain from the ribosome.Ribosome-peptidyl-tRNA complexIncomplete and non-functional proteins are released, leading to cessation of protein synthesis.

Bacteriostatic Action Research

The primary outcome of spiramycin's inhibition of protein synthesis is a bacteriostatic effect. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca This means the antibiotic inhibits the growth and reproduction of bacteria without directly killing them. wikipedia.orgfishersci.atfishersci.ca By halting the production of essential proteins, the bacterial population is prevented from multiplying, which allows the host's immune system to clear the infection. fishersci.at

However, research has shown that under certain conditions, spiramycin can exhibit bactericidal activity, meaning it can directly kill the bacteria. wikipedia.orgwikipedia.orgwikipedia.org This bactericidal action is typically observed at very high concentrations or against highly sensitive bacterial strains. wikipedia.orgwikipedia.org The difference between its in vitro effectiveness and in vivo therapeutic success is attributed to its high affinity for tissues, where it can reach concentrations much higher than in the serum, and its long-lasting post-antibiotic effect. wikipedia.org

Analysis of Antiparasitic Mechanisms of Action

Beyond its antibacterial properties, spiramycin is notably used for its antiparasitic activity, particularly against the protozoan parasite Toxoplasma gondii. wikipedia.orgfishersci.com

Exploration of Non-Antimicrobial Biological Activities

Recent research has begun to investigate the biological effects of spiramycin beyond its direct antimicrobial and antiparasitic actions, revealing potential immunomodulatory properties.

Investigations into Immunomodulatory Effects

Spiramycin has demonstrated anti-inflammatory and immunomodulatory effects. macsenlab.com Studies using macrophage cell lines have shown that spiramycin can significantly reduce the production of key pro-inflammatory mediators. uni.lu

Specifically, spiramycin was found to decrease the levels of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. uni.lu The reduction in NO is linked to spiramycin's ability to inhibit the expression of inducible nitric oxide synthase (iNOS). uni.lu

Further investigation into the molecular pathways involved revealed that spiramycin inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). uni.lu Additionally, it was shown to inhibit the activation and subsequent nuclear translocation of nuclear factor-κB (NF-κB), a critical transcription factor that regulates the expression of many inflammatory cytokines. uni.lu By attenuating the NF-κB and MAPK signaling pathways, spiramycin effectively dampens the inflammatory response in macrophages. uni.lu

EffectMediator/PathwayObserved Action of Spiramycin
Inhibition of Pro-inflammatory MediatorsNitric Oxide (NO)Decreased production
Interleukin-1β (IL-1β)Decreased levels
Interleukin-6 (IL-6)Decreased levels
Inhibition of Signaling PathwaysMAPK (ERK, JNK)Inhibited phosphorylation
NF-κBInhibited activation and nuclear translocation

Studies on Anti-inflammatory Properties

Recent research has explored the potential of spiramycin, a macrolide antibiotic, as a topical anti-inflammatory agent. medkoo.comnih.gov Studies utilizing murine macrophage RAW 264.7 cells have demonstrated that spiramycin can significantly reduce the levels of key inflammatory markers. medkoo.comnih.gov

In lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, spiramycin was shown to decrease the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net This reduction in inflammatory mediators is attributed to spiramycin's ability to inhibit the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

Further mechanistic investigations revealed that spiramycin impedes the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). nih.govresearchgate.net Additionally, it inhibits the activation and subsequent nuclear translocation of nuclear factor κB (NF-κB). nih.govresearchgate.net These actions indicate that spiramycin attenuates the secretion of pro-inflammatory cytokines and mediators by blocking the NF-κB and MAPK signaling pathways. nih.govresearchgate.net

The following table summarizes the key findings on the anti-inflammatory effects of spiramycin from in vitro studies.

Cell Line Stimulant Key Findings Affected Pathways
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Decreased production of NO, IL-1β, and IL-6; Inhibition of iNOS expression. nih.govresearchgate.netInhibition of NF-κB and MAPK (ERK and JNK) signaling. nih.govresearchgate.net

Research on Virulence Factor Modulation in Resistant Pathogens (e.g., Pseudomonas aeruginosa)

Spiramycin has been investigated for its ability to modulate virulence factors in Pseudomonas aeruginosa, a pathogen known for its intrinsic resistance to many antibiotics, including macrolides. nih.gov While spiramycin does not significantly inhibit the growth of P. aeruginosa, it has been shown to negatively affect the production of important virulence factors. nih.gov

In vitro experiments have demonstrated that spiramycin can markedly reduce the production of pyoverdine and pyocyanin, which are a siderophore and a toxin, respectively. nih.govmdpi.com Furthermore, spiramycin has been observed to inhibit biofilm formation, swarming motility, and the production of rhamnolipids, which are crucial for biofilm architecture and motility. nih.govmdpi.com This inhibition of virulence factors can sensitize the bacterium to oxidative stress, such as exposure to hydrogen peroxide (H₂O₂). nih.gov

The anti-virulence properties of spiramycin have also been confirmed in an in vivo model using Galleria mellonella larvae. nih.gov Treatment with spiramycin resulted in a significant reduction in mortality of larvae infected with P. aeruginosa, highlighting its potential to dampen the pathogenicity of this bacterium. nih.govmdpi.com

The table below outlines the effects of spiramycin on various virulence factors of P. aeruginosa.

Virulence Factor Function Effect of Spiramycin
PyocyaninToxin production. nih.govProduction markedly reduced. nih.govmdpi.com
PyoverdineSiderophore for iron acquisition. nih.govProduction markedly reduced. nih.govmdpi.com
Biofilm FormationAdherence and protection.Inhibited. nih.govmdpi.com
Swarming MotilityBacterial movement.Severely inhibited. nih.gov
RhamnolipidsBiofilm architecture and motility. nih.govProduction reduced. nih.govmdpi.com

Research suggests that the mechanism behind this virulence modulation may involve the quorum-sensing (QS) system of P. aeruginosa. nih.gov The QS system is a cell-to-cell communication network that regulates the expression of many virulence factors. nih.gov While the exact molecular targets of spiramycin within the QS pathway are still under investigation, it is hypothesized that spiramycin may interfere with QS signaling, leading to the observed reduction in virulence factor production. mdpi.com

Antimicrobial Spectrum and Resistance Research

Comprehensive Analysis of Antimicrobial Activity

Efficacy against Gram-Positive Organisms

Spiramycin (B21755) adipate (B1204190) demonstrates notable efficacy against a range of Gram-positive bacteria. drugfuture.comontosight.ai Its spectrum includes important pathogens such as Staphylococcus spp., Streptococcus spp., Clostridium spp., and Erysipelothrix rhusiopathiae. rooyandarou.com

Specific research findings highlight its activity against:

Staphylococcus aureus : Spiramycin is active against S. aureus, including strains that may be resistant to other macrolides like erythromycin (B1671065). defra.gov.uknih.gov In experimental infections in mice, spiramycin was as effective as erythromycin against sensitive S. aureus strains. nih.govnih.gov It also showed efficacy against some erythromycin-resistant staphylococcal strains in vivo. nih.gov

Streptococcus pneumoniae : The activity of spiramycin against S. pneumoniae is comparable to that of erythromycin and other macrolides. e-lactancia.org It has shown high efficacy in treating pneumococcal respiratory infections. nih.gov

Streptococcus pyogenes (Group A Streptococcus): Spiramycin is effective against S. pyogenes. vidal.fr However, increasing resistance among this group is a growing concern, which may limit its use as a first-line treatment in some regions. researchgate.net

Other Streptococci : The antibiotic is also active against Group B streptococci and non-groupable streptococci. vidal.fr

Enterococci : Spiramycin shows activity against enterococci. vidal.fr

Bacillus cereus , Corynebacterium diphtheriae , and Rhodococcus equi are also listed among the sensitive Gram-positive aerobes. vidal.fr

Activity against Select Gram-Negative Organisms

The efficacy of spiramycin against Gram-negative bacteria is more limited compared to its Gram-positive spectrum. drugbank.com Most Gram-negative bacteria are intrinsically resistant due to the low permeability of their outer membrane. asm.orgresearchgate.net However, spiramycin does show activity against certain Gram-negative species.

Notable susceptible Gram-negative organisms include:

Neisseria spp. : Spiramycin is effective against Neisseria species. divasa-farmavic.commedkoo.com It is considered moderately sensitive in some cases, such as with Neisseria gonorrhoeae. vidal.fr

Bordetella pertussis : Spiramycin demonstrates activity against the causative agent of whooping cough. vidal.frnih.gov However, some studies indicate it is less active than other macrolides like azithromycin (B1666446) against this pathogen. nih.gov

Haemophilus spp. : Spiramycin has been shown to be effective against Haemophilus influenzae and H. parainfluenzae infections. rooyandarou.comdivasa-farmavic.comnih.gov

Campylobacter spp. : This bacterium is also susceptible to spiramycin. vidal.fr

Legionella spp. : Spiramycin is active against Legionella, the pathogen responsible for Legionnaires' disease. nih.govvidal.frresearchgate.net

Moraxella catarrhalis (formerly Branhamella catarrhalis): This respiratory pathogen is also within spiramycin's spectrum of activity. vidal.fr

Effectiveness against Atypical Bacteria, Mycoplasmas, Chlamydiae, and Parasites

A significant feature of spiramycin's antimicrobial profile is its effectiveness against various intracellular pathogens. researchgate.net

Mycoplasmas : Spiramycin is effective against Mycoplasma species, which lack a cell wall and are intrinsically resistant to many antibiotics. rooyandarou.comdivasa-farmavic.com It has demonstrated particular efficacy against Mycoplasma pneumoniae and Mycoplasma synoviae. nih.govnih.govvidal.fr Research indicates a bactericidal effect against M. pneumoniae in vitro. nih.gov The minimum inhibitory concentration (MIC) for spiramycin against a strain of M. synoviae was found to be 0.0625 µg/mL. researchgate.net

Chlamydiae : Spiramycin shows good activity against Chlamydia species. drugbank.com In vitro studies have confirmed very good activity against Chlamydia trachomatis. researchgate.netnih.gov Clinical studies have also demonstrated high cure rates for C. trachomatis genitourinary infections. nih.govnih.gov Its activity against C. psittaci has been noted as well. researchgate.netnih.gov

Parasites : Spiramycin exhibits activity against the protozoan parasite Toxoplasma gondii. drugbank.comnih.gov It is often used to prevent congenital toxoplasmosis during pregnancy. nih.govtums.ac.ir While it has an inhibitory effect, it may not completely eradicate the parasite. nih.gov It has also shown some activity against Cryptosporidium. drugbank.comcdc.gov

Mechanisms of Antimicrobial Resistance Development

Bacterial resistance to spiramycin, like other macrolides, can be either intrinsic or acquired.

Studies on Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the natural, inherent resistance of a bacterial species to an antibiotic. mdpi.com

Gram-Negative Bacteria : The primary mechanism of intrinsic resistance in most Gram-negative bacteria, such as Enterobacteriaceae and Pseudomonas aeruginosa, is the low permeability of their outer membrane, which prevents macrolides like spiramycin from reaching their ribosomal target. asm.orgresearchgate.netfrontiersin.orgnih.gov Efflux pumps, which actively transport antibiotics out of the cell, also contribute significantly to this intrinsic resistance. frontiersin.org For instance, the AcrAB-TolC efflux pump is a major determinant of intrinsic drug resistance in Escherichia coli. frontiersin.org

Target Unavailability : Some bacteria may lack the specific ribosomal target site for the antibiotic, rendering them naturally resistant. frontiersin.org

Enzymatic Inactivation : The presence of chromosomally encoded enzymes that can inactivate the antibiotic is another form of intrinsic resistance. frontiersin.org

Mycobacteria : The Mycobacterium tuberculosis complex is intrinsically resistant to most macrolides, largely attributed to the low permeability of its complex cell wall. nih.gov

A chemoinformatic study suggested that potential intrinsic resistance mechanisms to spiramycin could involve genes related to the assembly of the outer membrane in Gram-negative bacteria. pharmacoeconomics.rubohrium.com

Research into Acquired Resistance and Multidrug Resistance Phenotypes

Acquired resistance occurs when a previously susceptible bacterium develops resistance, often through genetic mutation or the acquisition of resistance genes from other bacteria via horizontal gene transfer. mdpi.commdpi.comresearchgate.net

Target Site Modification : The most common mechanism of acquired macrolide resistance is the modification of the drug's target on the 23S rRNA of the 50S ribosomal subunit. nih.govresearchgate.net This is often achieved through methylation by Erm methylases, which confers cross-resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype). nih.govmdpi.com Mutations in the 23S rRNA gene or in ribosomal proteins L4 and L22 can also alter the binding site and lead to resistance. mdpi.comresearchgate.net A mutation in the rplD gene, which codes for the L4 protein, has been specifically linked to resistance to both erythromycin and spiramycin. mdpi.com

Efflux Pumps : Bacteria can acquire genes that code for efflux pumps, which actively expel the antibiotic from the cell. mdpi.com The msr (macrolide-streptogramin resistance) gene family encodes for efflux pumps that confer resistance to 14- and 15-membered macrolides. mdpi.com

Drug Inactivation : Bacteria can acquire genes that produce enzymes capable of inactivating the antibiotic. researchgate.net

Stenotrophomonas maltophilia : This organism is a notable example of a multidrug-resistant pathogen. While specific research on spiramycin adipate resistance in S. maltophilia is not detailed in the provided context, this bacterium is known for its broad intrinsic and acquired resistance to many classes of antibiotics. empendium.com Its resistance is often mediated by efflux pumps and antibiotic-inactivating enzymes. empendium.com

Cross-Resistance : Cross-resistance between spiramycin and erythromycin has been observed. Strains of staphylococci made resistant to either antibiotic in vitro showed complete cross-resistance. nih.gov However, many erythromycin-resistant clinical isolates of staphylococci have been found to remain sensitive to spiramycin. nih.gov

Strategies for Overcoming Antimicrobial Resistance

The emergence of bacterial resistance to macrolide antibiotics, including spiramycin, poses a significant challenge to their clinical efficacy. Research efforts are focused on developing various strategies to counteract these resistance mechanisms and restore or enhance the activity of spiramycin. These strategies range from combining spiramycin with other antimicrobial agents to innovative approaches that target bacterial virulence or employ novel drug delivery systems.

Combination Therapies

A primary strategy to combat resistance and broaden the antimicrobial spectrum is the use of combination therapy. Combining spiramycin with other drugs can produce synergistic effects, where the combined activity is greater than the sum of their individual effects.

One notable example is the combination of spiramycin and metronidazole (B1676534). This pairing is utilized based on their complementary antibacterial spectra and potential for synergy against anaerobic bacteria, such as those implicated in complex periodontal infections. oup.com Studies have shown that this combination is effective in eliminating most bacterial pathogens associated with periodontitis. oup.com While high-dose metronidazole alone is also effective, the combination with spiramycin targets a broader range of pathogens. oup.com The rationale for this combination is supported by the high concentrations of spiramycin achieved in tissues like the gingival crevicular fluid. oup.comjamdsr.com

Another area of investigation is the combination of spiramycin with other classes of antibiotics to treat infections caused by intrinsically resistant organisms like Pseudomonas aeruginosa. nih.govresearchgate.net While P. aeruginosa is typically resistant to spiramycin, research suggests that spiramycin can be used as an anti-virulence agent alongside other antibiotics, laying the groundwork for future clinical studies on combination treatments for these challenging infections. nih.govresearchgate.net

Anti-Virulence Approaches

A novel strategy to address antimicrobial resistance is to target bacterial virulence factors rather than bacterial growth itself. This approach aims to disarm the pathogen, reducing its ability to cause disease and potentially mitigating the strong selective pressure that drives the evolution of resistance.

Spiramycin has been shown to inhibit the expression of several virulence determinants in Pseudomonas aeruginosa without significantly affecting its multiplication. nih.govresearchgate.net This is a key advantage as it reduces the likelihood of resistance development. nih.gov In-vitro experiments have demonstrated that spiramycin can markedly reduce the production of key virulence factors in P. aeruginosa. nih.govresearchgate.net

Table 1: Effect of Spiramycin on Pseudomonas aeruginosa Virulence Factors nih.govresearchgate.net
Virulence FactorFunctionObserved Effect of Spiramycin
Pyoverdine ProductionSiderophore for iron acquisitionMarkedly reduced
Pyocyanin ProductionToxin involved in pathogenesisMarkedly reduced
Biofilm FormationProtective bacterial communityInhibited
Swarming MotilityBacterial movement and colonizationReduced
Rhamnolipid ProductionSurfactant involved in motility and biofilmReduced

Furthermore, treating P. aeruginosa with spiramycin has been found to sensitize the bacterium to hydrogen peroxide, indicating a weakening of its defense mechanisms. nih.govresearchgate.net These anti-virulence and immunomodulatory effects suggest that spiramycin could be repurposed as part of a treatment regimen for infections where it is not traditionally used, helping to manage the pathogen's virulence while a co-administered antibiotic clears the infection. nih.gov

Novel Drug Delivery Systems

Overcoming resistance can also be achieved by enhancing the delivery of an antibiotic to its target site. Novel drug delivery systems are being explored to improve the efficacy of existing drugs like spiramycin. One such approach involves the use of cyclodextrins.

Research has investigated cyclodextrin (B1172386) inclusion complexes as a potential drug delivery system for macrolides to circumvent resistance limitations. acs.org Specifically, methyl-β-cyclodextrin has been shown to significantly stimulate the production of spiramycin by Streptomyces ambofaciens, the microorganism that produces the antibiotic. acs.org More importantly, cyclodextrin complexation is being studied as an effective delivery method for antibiotics to treat infections involving biofilms, which are notoriously difficult for conventional antibiotics to penetrate. acs.org While research into spiramycin-cyclodextrin complexes for direct therapeutic application is ongoing, these systems represent a promising frontier for overcoming physical barriers to antibiotic efficacy, such as biofilms, and potentially addressing some forms of microbial resistance. acs.org

Modification of Glycosylation Patterns

The sugars attached to the macrolide ring of spiramycin are essential for its antibacterial activity. asm.org Altering these glycosylation patterns is a potential strategy to create new macrolide derivatives with enhanced properties. Research into the biosynthesis of spiramycin has identified the specific glycosyltransferases responsible for attaching each of the three sugar molecules to the macrolactone ring. asm.org This detailed understanding of the biosynthetic pathway opens up possibilities for genetic engineering of the producing organism, Streptomyces ambofaciens, to create novel spiramycin analogues. Modifying the glycosylation pattern could lead to new compounds with altered affinity for the bacterial ribosome, potentially helping to circumvent certain resistance mechanisms, such as those involving target site modification. asm.org

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical and Veterinary Studies

Absorption, Distribution, and Excretion Studies in Animal Models

Spiramycin (B21755) adipate (B1204190), a salt of the macrolide antibiotic spiramycin, is utilized in veterinary medicine for its improved solubility. fishersci.com Its pharmacokinetic profile, encompassing absorption, distribution, and excretion, has been characterized in several animal models.

Spiramycin exhibits extensive tissue distribution, a characteristic feature of macrolide antibiotics, leading to higher concentrations in tissues than in plasma. nih.govuni.lu This wide distribution is observed across multiple species, though the specific tissue concentrations can vary.

In pigs , following oral administration of spiramycin adipate, high concentrations are found in the liver, bile, and kidney, with lower levels detected in the lung, intestine, and muscle. fishersci.com Studies investigating spiramycin in pigs have noted a high volume of distribution (5.2 +/- 2.2 L/kg), indicative of significant tissue accumulation. wikipedia.org The liver consistently shows the highest residue concentrations. nih.gov

In cattle and calves , spiramycin also shows extensive tissue distribution, particularly concentrating in bronchial secretions, lung parenchyma, alveolar macrophages, udders, and milk. uni.lu Following intramuscular injection in calves, spiramycin concentrations were found to be higher and more persistent in subcutaneous tissue fluid compared to serum. fishersci.at The metabolite neospiramycin has been detected in muscle and kidney tissues of cattle. fishersci.comnih.gov

In chickens , spiramycin demonstrates wide distribution into both intracellular and extracellular compartments. nih.gov A tissue depletion study identified residues in the liver, muscle, and skin with fat. jkenterprises.com.pknih.govmedkoo.com

Studies in smaller laboratory animals show similar patterns. In rats , high levels of spiramycin were found in bone. fishersci.com In guinea pigs , high concentrations were measured in the blood, heart, liver, lung, spleen, and kidney one day after intramuscular injection. fishersci.com

Biliary excretion is a primary route of elimination for spiramycin, as suggested by studies in pigs and cattle. fishersci.comuni.lu

Interactive Table: Comparative Tissue Distribution of Spiramycin

Species High Concentration Tissues Lower Concentration Tissues Primary Excretion Route Reference
Pigs Liver, Bile, Kidney Lung, Intestine, Muscle Biliary fishersci.com
Cattle/Calves Lungs, Bronchial Secretions, Macrophages, Udder, Milk, Liver Biliary nih.govuni.lufishersci.at
Chickens Liver, Muscle, Skin and Fat Not specified jkenterprises.com.pknih.gov
Rats Bone Not specified fishersci.com
Guinea Pigs Blood, Heart, Liver, Lung, Spleen, Kidney Not specified fishersci.com

The oral bioavailability of spiramycin varies between species.

In a study with chickens , the oral bioavailability of spiramycin was determined to be high, at 77.18%. nih.govjkenterprises.com.pknih.govmedkoo.com This suggests effective absorption from the gastrointestinal tract in this species.

Conversely, studies in pigs have shown a lower oral bioavailability of 45.4 ± 23.4%. wikipedia.org Another report noted that subcutaneous injection resulted in significantly greater bioavailability than oral administration in pigs. nih.gov

In rats , spiramycin appeared to be relatively well absorbed after oral administration. fishersci.com For comparison, the oral bioavailability in humans is reported to be in the range of 30% to 40%. uni.lu

Interactive Table: Oral Bioavailability of Spiramycin in Different Species

Species Oral Bioavailability (%) Notes Reference
Chickens 77.18% nih.govjkenterprises.com.pknih.gov
Pigs 45.4 ± 23.4% wikipedia.org
Rats Not quantified Described as "relatively well absorbed" fishersci.com

The binding of spiramycin to plasma proteins is generally considered to be low to moderate.

In chickens , the mean plasma protein binding ratio was measured to be 34.60 ± 1.28%. nih.govjkenterprises.com.pk

In cattle , spiramycin is described as being weakly bound to plasma proteins. uni.lu

Data from human studies, often used as a reference point, indicate plasma protein binding in the range of 10% to 25%. uni.lu This low level of binding contributes to its large volume of distribution, as more free drug is available to penetrate tissues.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

PK/PD modeling is an essential tool for designing rational and effective antimicrobial dosing regimens. This approach integrates the pharmacokinetic properties of a drug with its antimicrobial activity, typically measured by the Minimum Inhibitory Concentration (MIC).

Spiramycin is active against a range of veterinary pathogens, including Mycoplasma species, which are a significant concern in the poultry industry. nih.gov

The MIC of spiramycin against a reference strain of Mycoplasma synoviae (MS WVU-1853) in chickens was consistently determined to be 0.0625 µg/mL. nih.govjkenterprises.com.pknih.govmedkoo.com A broader study of 154 M. synoviae isolates from Italy found that most (81.8%) had MIC values between ≤0.5 and 1 µg/mL, though a small percentage (8.4%) showed higher resistance with MICs ≥8 µg/mL. Another study reported a wide MIC range for M. synoviae isolates, from 0.015625 to 16 µg/mL.

MICs have also been established for key pathogens in cattle. For European isolates collected between 2007 and 2012, the following MIC90 values (the concentration required to inhibit 90% of isolates) were reported:

Pasteurella multocida : 32 µg/mL

Mannheimia haemolytica : 128 µg/mL

Staphylococcus aureus : 8 µg/mL uni.lu

Interactive Table: Minimum Inhibitory Concentrations (MIC) of Spiramycin

Pathogen Host Species MIC Value (µg/mL) Notes Reference
Mycoplasma synoviae Chicken 0.0625 MIC for strain MS WVU-1853 nih.govjkenterprises.com.pknih.gov
Mycoplasma synoviae Chicken ≤0.5 - 1.0 MIC for 81.8% of Italian isolates
Pasteurella multocida Cattle 32 MIC90 uni.lu
Mannheimia haemolytica Cattle 128 MIC90 uni.lu
Staphylococcus aureus Cattle 8 MIC90 uni.lu

By integrating pharmacokinetic data with MIC values, researchers can predict the efficacy of a dosing regimen and optimize it to achieve therapeutic success while minimizing the risk of resistance.

A prominent example of this application is the development of a dosing regimen for spiramycin against M. synoviae in chickens . nih.gov Researchers used the key PK/PD parameters to calculate an effective dose. Based on the MIC for M. synoviae (0.0625 µg/mL), the oral bioavailability in chickens (77.18%), and the fraction of unbound drug in chicken plasma (65.4%), the appropriate daily oral dose was calculated to be 15.6 mg/kg. nih.govnih.govmedkoo.com This calculated dose aims to achieve a mycoplasmacidal effect and is comparable to manufacturer recommendations. nih.gov

PK/PD modeling has also been applied in other species, such as the development of a model for spiramycin activity in cases of staphylococcal mastitis in cattle. These models are crucial for translating preclinical data into effective clinical use in veterinary medicine.

Biotransformation and Metabolite Profiling in Animal Systems

The biotransformation of spiramycin in veterinary species is a critical aspect of its pharmacokinetic profile, influencing the duration and nature of its antimicrobial activity. Research in various animal models has revealed that spiramycin undergoes metabolic conversion to several derivatives, with neospiramycin being the most prominently identified metabolite.

In cattle, spiramycin is metabolized to neospiramycin, its demycarosyl derivative. inchem.org This primary metabolite also possesses antimicrobial activity. defra.gov.uk Studies have shown that neospiramycin can be found in various tissues. For instance, in muscle and kidney of cattle, concentrations of neospiramycin were observed to be slightly higher than those of the parent spiramycin 14 to 28 days after administration. inchem.org In muscle tissue specifically, the levels of spiramycin and neospiramycin were found to be approximately equal. inchem.org The liver is a key site for this metabolic conversion. defra.gov.uk The presence of microbiologically active metabolites, including neospiramycin, has been confirmed through both HPLC and microbiological assays in cattle plasma and tissues. fao.org

In pigs, the metabolism of spiramycin has been shown to follow a significant pathway involving the amino acid L-cysteine. researchgate.net This reaction occurs in the liver, where L-cysteine interacts with the aldehyde group of the spiramycin molecule to form a thiazolidine (B150603) ring. researchgate.net This transformation significantly increases the polarity of the resulting metabolites. researchgate.net This metabolic process was identified as a major pathway in pig liver, and it was noted that previous extraction methods using chlorinated solvents were inefficient at recovering these more polar metabolites, potentially leading to an underestimation of total antibiotic residues. researchgate.net Spiramycin is also known to be partially metabolized into neospiramycin and other unidentified unstable polar derivatives in animal organisms. europa.eu

The rate of metabolism can differ between species. For example, poultry are known to have a higher metabolic rate compared to mammals, which may lead to a more rapid metabolism of spiramycin in birds like chickens. mdpi.com

Detailed Research Findings

The table below summarizes key research findings on the biotransformation of spiramycin in different animal systems.

Animal SystemKey FindingsMetabolites IdentifiedResearch Focus
Cattle Spiramycin is metabolized in the liver to its primary metabolite, neospiramycin, which is also antimicrobially active. defra.gov.ukNeospiramycinTissue residue analysis
Concentrations of neospiramycin in muscle and kidney can be marginally higher than spiramycin at later time points (14-28 days post-dosing). inchem.org
Pigs A major metabolic pathway in the liver involves the reaction of spiramycin's aldehyde function with L-cysteine to form a thiazolidine ring. researchgate.netCysteine-conjugated metabolites (thiazolidine derivatives), Neospiramycin, Unidentified polar derivativesIdentification of metabolic pathways
This biotransformation drastically increases the polarity of the metabolites. researchgate.net
Poultry Have a higher metabolic rate than mammals, which may account for more rapid metabolism of spiramycin. mdpi.comNot specifiedComparative pharmacokinetics

Identified Metabolites in Animal Systems

The following table details the primary metabolites of spiramycin identified in preclinical and veterinary studies.

Metabolite NameParent CompoundAnimal System(s)Site of FormationKey Characteristics
Neospiramycin SpiramycinCattle, Pigs inchem.orgeuropa.euLiver defra.gov.ukDemycarosyl derivative of spiramycin; possesses antimicrobial activity. inchem.orgdefra.gov.uk
Thiazolidine Derivatives SpiramycinPigs researchgate.netLiver researchgate.netFormed by the reaction of spiramycin's aldehyde group with L-cysteine; highly polar. researchgate.net
Unidentified Polar Derivatives SpiramycinGeneral animal organismNot specifiedMentioned as unstable derivatives resulting from partial metabolism. europa.eu

Advanced Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Spiramycin (B21755) adipate (B1204190), providing powerful tools for its separation from complex matrices and precise quantification. High-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UHPLC), and thin-layer chromatography (TLC) are among the most prominently utilized methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely applied technique for the analysis of spiramycin. researchgate.net Method development often focuses on optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve robust and sensitive assays.

One validated isocratic RP-HPLC method employs a C8 column as the stationary phase. researchgate.net The separation is achieved using a mobile phase consisting of a 50:50 (% v/v) ratio of 0.1 M dipotassium (B57713) hydrogen orthophosphate buffer (adjusted to pH 6.0) and acetonitrile. researchgate.net The analysis is conducted at a flow rate of 0.5 ml/min with UV detection set at 232 nm, which is a suitable wavelength for quantifying spiramycin. researchgate.netresearchgate.net This method has been validated according to International Conference on Harmonization (ICH) guidelines and demonstrates excellent linearity and precision. researchgate.net

In addition to C8 columns, C18 columns are also frequently used for the analysis of spiramycin. researchgate.net The literature also indicates the use of UHPLC for the determination of spiramycin, offering advantages in terms of speed and resolution. researchgate.net

Table 1: Validation Parameters for a Validated RP-HPLC Method for Spiramycin

Parameter Result Reference
Linearity Range 4.0–5000.0 µg/ml researchgate.net
Correlation Coefficient (r²) 0.9999 researchgate.net
Limit of Detection (LOD) 1.5 µg/ml researchgate.net
Limit of Quantification (LOQ) 8.0 µg/ml researchgate.net
Accuracy (Mean Recovery) 99.65% researchgate.net
Precision (%RSD) 1.02% researchgate.net

This interactive table summarizes the performance characteristics of a developed HPLC method for spiramycin analysis.

Thin-Layer Chromatography (TLC) and Densitometric Analysis

Thin-layer chromatography, particularly when coupled with densitometry, provides a simple and effective method for the quantification of Spiramycin adipate. scispace.comjournalirjpac.com These methods are especially useful for separating the target compound from other drugs, such as tetracyclines, in binary mixtures. scispace.comjournalirjpac.comsemanticscholar.org

In one such method, separation is performed on TLC plates pre-coated with silica (B1680970) gel. scispace.comresearchgate.net A mobile phase composed of methanol (B129727), butanol, chloroform, and 1% ammonia (B1221849) in a ratio of 5:1:1:1 (by volume) has been shown to effectively separate Spiramycin adipate from oxytetracycline-HCl and tetracycline-HCl. scispace.comjournalirjpac.com After development, the plates are dried and visualized under a UV lamp at 254 nm. scispace.comjournalirjpac.com For quantification, the spots are scanned densitometrically at 240 nm for Spiramycin adipate. scispace.comjournalirjpac.com This method yielded a distinct spot for Spiramycin adipate with an Rf value of 0.76. scispace.comjournalirjpac.com

Another TLC-densitometric method has been developed for the simultaneous identification and quantification of spiramycin alongside other macrolide antibiotics like azithromycin (B1666446) and clarithromycin. researchgate.net This method uses a solvent system of isopropanol-n-hexane-ammonia 25% (8+12+3, v/v/v) and visualization is achieved by spraying with a sulphuric acid-ethanol mixture followed by heating. researchgate.net

Table 2: TLC-Densitometric Methods for Spiramycin Adipate Analysis

Parameter Method 1 (with Tetracyclines) Method 2 (with Macrolides)
Stationary Phase Silica Gel F254 Plates Silica Gel F254 Plates
Mobile Phase Methanol:Butanol:Chloroform:Ammonia 1% (5:1:1:1) Isopropanol:n-Hexane:Ammonia 25% (8:12:3)
Rf Value 0.76 0.22
Detection Wavelength 240 nm 478 nm (after visualization)
Linearity Range 0.1-0.8 µg/mL Not Specified
Reference scispace.comjournalirjpac.com researchgate.net

This interactive table compares two different TLC methods used for the analysis of spiramycin in different contexts.

Spectrophotometric Approaches for Determination

Spectrophotometric methods offer rapid, simple, and cost-effective alternatives to chromatography for the determination of Spiramycin adipate. researchgate.net These techniques, including UV-Visible spectrophotometry and its advanced forms, are widely used for quantitative analysis in various formulations. researchgate.netsemanticscholar.org

UV-Spectrophotometry and Derivative Spectroscopy Techniques

While direct UV-spectrophotometry can be used, its application is often limited by spectral overlap when other UV-absorbing substances are present. researchgate.net To overcome this, derivative spectroscopy is employed. This technique involves calculating the first, second, or higher-order derivatives of the absorbance spectrum with respect to wavelength, which can resolve overlapping peaks and enhance the signal of the target analyte. journalirjpac.comresearchgate.net

For the simultaneous determination of spiramycin and metronidazole (B1676534), a first derivative (D¹) spectrophotometry method was developed where spiramycin was quantified by measuring the amplitude at 218.3 nm. researchgate.net In another study involving a binary mixture with tetracyclines, a third derivative (³D) method was utilized, allowing for the estimation of Spiramycin adipate at a wavelength of 256 nm. journalirjpac.com

Mean Centering and Ratio Spectrophotometry Applications

For more complex mixtures where derivative spectroscopy alone may be insufficient, mean centering of ratio spectra and derivative ratio spectrophotometry provide enhanced selectivity. scispace.comjournalirjpac.comresearchgate.net These methods mathematically manipulate the spectral data to eliminate interference from other components.

The Mean Centering (MC) of ratio spectra method has been successfully applied for the determination of Spiramycin adipate in the presence of oxytetracycline (B609801) or tetracycline. scispace.comjournalirjpac.com In this approach, the absorption spectrum of the mixture is divided by the spectrum of the interfering compound (the divisor). The resulting ratio spectrum is then mean-centered, and the amplitude at a specific wavelength (e.g., 232 nm for Spiramycin adipate) is measured for quantification. scispace.comjournalirjpac.com

The Derivative Ratio (¹DR) method is another powerful technique. journalirjpac.com It involves calculating the first derivative of the ratio spectrum (obtained by dividing the mixture's spectrum by that of the interferent). journalirjpac.com This method was established to determine Spiramycin adipate at 225.6 nm and 240 nm in the presence of tetracyclines. journalirjpac.com

Table 3: Advanced Spectrophotometric Methods for Spiramycin Adipate Determination

Method Principle Wavelength(s) for Quantification Reference
Third Derivative (³D) Measures the third-order derivative of the absorption spectrum. 256 nm journalirjpac.com
Mean Centering (MC) Mean centering of the ratio spectrum. 232 nm scispace.comjournalirjpac.com
Derivative Ratio (¹DR) First derivative of the ratio spectrum. 225.6 nm and 240 nm journalirjpac.com

This interactive table outlines various advanced spectrophotometric techniques for quantifying Spiramycin adipate.

Fluorescence-Based Detection Methods

Fluorescence-based methods offer high sensitivity and selectivity for the determination of spiramycin. nii.ac.jpresearchgate.net These can be based on the native fluorescence of a derivative or the quenching of a fluorescent probe.

One method involves HPLC separation followed by post-column derivatization to create a fluorescent product. researchgate.net In this technique, the analyte is treated with cyclohexa-1,3-dione in an ammonium (B1175870) acetate (B1210297) buffer. researchgate.net The resulting derivative is highly fluorescent and can be detected with an excitation wavelength of 375 nm and an emission wavelength of 450 nm. researchgate.net

A different approach utilizes a "turn-off" fluorescence probe. nii.ac.jp A fluorone-based dye, eosin (B541160) Y, interacts with spiramycin to form a ground-state ion-pair complex. nii.ac.jp This interaction leads to a static quenching of the native fluorescence of eosin Y (excitation/emission at 524/548 nm). nii.ac.jp The decrease in fluorescence intensity is directly proportional to the concentration of spiramycin, allowing for its quantification in the range of 0.1 to 5.0 µg/mL. nii.ac.jp

Table 4: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
Spiramycin 5288382
Adipic acid 196
Spiramycin adipate A salt of Spiramycin (CID: 5288382) and Adipic acid (CID: 196)
Oxytetracycline hydrochloride 54686372
Tetracycline hydrochloride 54675779
Metronidazole 4173
Eosin Y 11049
Cyclohexa-1,3-dione 10411

This table provides a reference for the chemical compounds mentioned in the article and their corresponding PubChem Compound Identification numbers.

Electrochemical Methods for Characterization and Quantification

Electrochemical techniques offer a compelling alternative to traditional chromatographic and spectrophotometric methods for the analysis of spiramycin adipate. These methods are often characterized by their high sensitivity, rapid response, cost-effectiveness, and suitability for miniaturization.

Voltammetry investigates the half-cell reactivity of an analyte by measuring the current as a function of applied potential. Various voltammetric techniques have been successfully developed for the quantification of spiramycin adipate.

Cyclic Voltammetry (CV) has been employed to study the electrochemical behavior of spiramycin adipate at different electrode surfaces. Studies using a carbon paste electrode revealed an irreversible electrochemical oxidation process, characterized by a single anodic peak at approximately +0.87 V, with no corresponding peak on the reverse scan. abechem.com Similarly, research with an activated glassy carbon electrode (GCE) also showed a distinct anodic peak, indicating the electrocatalytic oxidation of spiramycin adipate. rsc.orgrsc.org The scan rate influences the peak current; an increase in scan rate from 50 to 300 mV s⁻¹ leads to a significant increase in the current intensity, which is characteristic of an adsorption-controlled process at the electrode surface. abechem.com

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are more sensitive techniques used for quantitative analysis. A DPV assay using an activated GCE was developed for monitoring spiramycin adipate. rsc.orgrsc.org This method demonstrated high sensitivity with a low limit of detection. rsc.orgaphrc.org Another study utilized SWV with a carbon paste electrode in a surfactant-containing electrolyte to determine spiramycin. abechem.com The preconcentration of spiramycin on the electrode surface through open-circuit accumulation significantly enhances the analytical signal, thereby improving the sensitivity of the method. researchgate.netresearchgate.net

Research has focused on modifying electrode surfaces to enhance sensitivity and selectivity. An activated glassy carbon electrode (GCE), prepared by electrochemical anodization, showed a remarkable increase in the anodic peak current of spiramycin adipate compared to a non-activated GCE. rsc.orgresearchgate.net Another approach involved using a carboxylic multiwalled carbon nanotube-modified GCE, which also significantly increased the sensitivity for spiramycin determination due to the strong adsorption affinity of the analyte to the modified surface. researchgate.netresearchgate.net

Table 1: Performance Characteristics of Various Voltammetric Methods for Spiramycin Adipate Analysis

Voltammetric TechniqueElectrode UsedLinear Range(s) (M)Limit of Detection (LOD) (M)Reference
Differential Pulse Voltammetry (DPV)Activated Glassy Carbon Electrode (GCE)8.0 x 10⁻⁸ to 8.5 x 10⁻⁵ and 8.5 x 10⁻⁵ to 3.1 x 10⁻⁴2.0 x 10⁻⁸ rsc.org
Square Wave Voltammetry (SWV)Carbon Paste Electrode (CPE)5.0 x 10⁻⁶ to 4.5 x 10⁻⁴4.9 x 10⁻⁷ abechem.com
Adsorptive Stripping Linear Sweep Voltammetry (Ad-SLSV)Carboxylic Multiwalled Carbon Nanotube GCE (MWCNTs-COOH/GCE)1.0 x 10⁻⁷ to 4.0 x 10⁻⁵2.8 x 10⁻⁸ researchgate.net

Potentiometry, which measures the potential difference in an electrochemical cell under zero current conditions, has been applied to spiramycin adipate analysis through the development of ion-selective electrodes (ISEs). These sensors offer simple, rapid, and cost-effective determination of the drug in various samples. abechem.comabechem.com

The construction of these ISEs typically involves a polymeric polyvinyl chloride (PVC) membrane containing an ion-exchanger and a plasticizer. abechem.comabechem.com One such electrode utilized potassium tetrakis(p-chlorophenyl) borate (B1201080) (KTpClPB) as a lipophilic cation exchanger within a PVC matrix. abechem.comabechem.com Another design used β-cyclodextrin as an ionophore. researchgate.net The performance of these electrodes is critically dependent on the composition of the membrane.

Developed ISEs have demonstrated a Nernstian response to spiramycin concentration over a wide range, typically from 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M. abechem.comabechem.comresearchgate.net The response is generally fast and stable over a practical pH range (e.g., 5.5-7.5). researchgate.net These potentiometric methods have been successfully applied to the determination of spiramycin in pharmaceutical formulations, with results showing good agreement with those from established analytical methods. researchgate.net

Table 2: Characteristics of Ion-Selective Electrodes for Spiramycin Determination

Electrode Type/IonophoreLinear Concentration Range (M)Slope (mV/decade)pH RangeReference
Screen-Printed ISE / KTpClPB1.0 x 10⁻⁶ to 1.0 x 10⁻²NernstianNot Specified abechem.com
Microsized Graphite / β-Cyclodextrin1.0 x 10⁻⁵ to 1.0 x 10⁻²Nernstian5.5 - 7.5 researchgate.net

Conductometric studies are used to investigate ion-solvent and ion-ion interactions and to characterize the formation of complexes between a ligand, such as spiramycin adipate, and metal ions. ijrrjournal.com Research has been conducted on the interaction between spiramycin adipate and both bulk and nano-sized copper sulfate (B86663) (CuSO₄) in methanol-water mixtures at 298.15 K. researchgate.netresearchgate.net

By measuring the molar conductance as a function of the metal ion concentration, researchers have demonstrated the formation of metal-to-ligand complexes. researchgate.net The plots of molar conductance versus the molar ratio of the metal ion to the ligand show distinct inflection points, indicating the stoichiometry of the complexes formed. researchgate.netresearchgate.net For the interaction of spiramycin adipate with CuSO₄, the formation of both 1:1 and 1:2 (metal:ligand) complexes has been identified. researchgate.netresearchgate.net

Using conductometric data and applying models such as the Fuoss-Kraus extrapolation method, key thermodynamic parameters can be calculated. researchgate.netresearchgate.net These include the limiting molar conductance (Λₒ), the association constant (Kₐ), and the Gibbs free energy of association (ΔGₐ). ijrrjournal.comresearchgate.net These parameters provide insight into the stability and spontaneity of the complex formation. researchgate.net The interaction of cefdinir (B1668824) antibiotic with nano copper sulfate has also been studied using cyclic voltammetry, where a decrease in peak heights upon addition of the drug indicated complex formation. sapub.orgsapub.org

Method Validation According to Regulatory Guidelines (e.g., ICH Guidelines)

The validation of analytical methods is a critical requirement for their application in quality control and regulatory submission, ensuring the reliability, accuracy, and reproducibility of the results. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for validating analytical procedures. ipharmaguide.com Numerous analytical methods developed for spiramycin adipate, including spectrophotometric, chromatographic, and electrochemical techniques, have been validated according to these guidelines. scispace.comresearchgate.netsemanticscholar.orgjournalirjpac.com

Validation involves evaluating several key performance characteristics:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For spiramycin adipate, methods have shown excellent linearity over specified concentration ranges, with correlation coefficients (r) close to unity. semanticscholar.orgresearchgate.net

Accuracy: The closeness of the test results to the true value. Accuracy is often assessed through recovery studies on samples spiked with a known amount of the analyte. ipharmaguide.comscispace.com Methods for spiramycin adipate have demonstrated high accuracy, with recovery percentages typically around 100±1%. semanticscholar.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at different levels (repeatability, intermediate precision). semanticscholar.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ipharmaguide.com

These validation studies confirm that the developed analytical methods are suitable for their intended purpose, such as the quality control of spiramycin adipate in bulk drug and pharmaceutical formulations. researchgate.netresearchgate.net

Table 3: Example of Validation Parameters for an RP-HPLC Method for Spiramycin Analysis (ICH Guidelines)

ParameterResultReference
Linearity Range4.0–5000.0 µg/ml researchgate.net
Correlation Coefficient (r²)0.9999 researchgate.net
Accuracy (% Recovery)99.65 ± 1.02% researchgate.net
LOD1.5 µg/ml researchgate.net
LOQ8.0 µg/ml researchgate.net

Principles of Green Analytical Chemistry in Spiramycin Adipate Analysis

Green Analytical Chemistry (GAC) applies the principles of sustainability to analytical practices, aiming to minimize the environmental impact and enhance operator safety. rsc.orgmdpi.com This involves reducing or eliminating the use of hazardous solvents, decreasing energy consumption, and minimizing waste generation. rsc.org In the analysis of spiramycin adipate, several approaches have been developed that align with GAC principles.

A key focus has been the development of methods that use greener solvents or are solvent-free. mdpi.com For example, voltammetric assays performed in aqueous solutions or using techniques like solid-phase microextraction (SPME) significantly reduce the reliance on toxic organic solvents common in traditional methods like HPLC. rsc.orgmdpi.com A differential pulse voltammetric assay for spiramycin adipate was specifically described as a "green and cost-effective" method. rsc.orgrsc.orgaphrc.orgmedkoo.com

Another GAC principle is the miniaturization of analytical devices and the reduction of analysis time. rsc.org The development of electrochemical sensors, such as ion-selective electrodes and screen-printed electrodes, for spiramycin adipate analysis exemplifies this trend. abechem.comabechem.com These sensors require very small sample volumes and provide rapid results.

The greenness of an analytical method can be formally assessed using various metrics. The Analytical Eco-Scale, for instance, evaluates the environmental impact based on the amount and hazard of reagents used, energy consumption, and waste produced. Spectrophotometric methods for spiramycin adipate have been assessed using this scale, achieving excellent greenness scores. researchgate.net The development of a turn-off fluorescence probe using eosin Y for spiramycin determination was also highlighted for its harmony with green chemistry rules, being rapid, sensitive, and avoiding hazardous reagents. nii.ac.jp These efforts demonstrate a commitment to developing more sustainable and environmentally responsible analytical methodologies for spiramycin adipate. researchgate.net

Synthetic and Derivatization Research

Research on Impurity Profiling and Control in Chemical Synthesis

Impurity profiling, which involves the identification, characterization, and quantification of impurities in pharmaceutical substances, is a critical aspect of drug development and manufacturing to ensure quality, safety, and efficacy. mt.comajprd.com Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the reporting and control of impurities. mt.com

For spiramycin (B21755), which is a multi-component antibiotic produced by fermentation, the impurity profile can be complex. nih.gov Impurities can originate from the starting materials, the fermentation process itself, side reactions during synthesis or derivatization, or degradation of the final product. mt.comnih.gov

Extensive research has been conducted to develop robust analytical methods for profiling impurities in spiramycin and its derivatives. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose. nih.govnih.gov In one study on acetylspiramycin, reversed-phase LC combined with a quadrupole ion trap mass spectrometer (providing MSn capability) was used to characterize a total of 83 related substances in commercial samples. nih.gov The study identified that most major impurities arose from the starting materials and the synthesis process, providing valuable information for quality control and process optimization. nih.gov

Another study focused on developing and validating an improved liquid chromatographic method for the quality control of spiramycin. nih.gov This method offered a faster analysis time and better separation of impurities compared to previous methods. Impurities present at levels above 0.25% were characterized using LC-MS. nih.govresearchgate.net More recent work has utilized two-dimensional liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer (2D LC-QTOF-MS/MS) to further enhance the separation and characterization of spiramycin impurities, leading to the first-time reporting of several new impurities. nih.gov

The control of impurities is achieved by understanding their formation pathways. mt.com By profiling impurities, researchers can adjust reaction conditions—such as temperature, pH, and reaction time—to minimize the formation of unwanted by-products and ensure the final product meets the required purity standards. patsnap.commt.com

Environmental Fate and Residue Science

Environmental Persistence and Degradation Pathways

The environmental persistence and degradation of Spiramycin (B21755) adipate (B1204190) are influenced by several factors, including microbial activity and light. Biodegradation is considered a significant pathway for its breakdown in both soil and aquatic environments, while phototransformation also plays a crucial role in its decomposition in surface waters.

Biodegradation is a primary process for the environmental breakdown of spiramycin. nih.gov Studies have demonstrated its susceptibility to microbial degradation under various conditions. In one study, spiramycin showed 70% biodegradation in poultry manure over 28 days under aerobic conditions. nih.gov Under anaerobic conditions, its degradation was even more pronounced, with 95% removal observed in 32 days when digested with sludge. nih.govnih.gov

Anaerobic digestion of spiramycin I has been shown to proceed through hydroxylation and hydrolysis. nih.gov Research using activated sludge to treat wastewater containing spiramycin I identified three new metabolites produced through oxidation, hydrolysis of the C5-mycaminose-mycarose, and a macrolactone ring-opening reaction, which may be a rate-limiting step in the degradation pathway. tandfonline.comnih.gov Importantly, the resulting metabolites were found to have inactivated antimicrobial activities. tandfonline.comnih.gov

Table 1: Biodegradation of Spiramycin
EnvironmentConditionsDegradation RateDurationSource
Poultry ManureAerobic70%28 days nih.gov
SludgeAnaerobic95%32 days nih.govnih.gov

Hydrolysis is not considered an important environmental fate process for spiramycin. nih.gov Studies have shown no observable hydrolysis at 25°C in buffer solutions with pH values ranging from 4 to 9. nih.gov

Conversely, phototransformation is a significant degradation pathway, particularly in aqueous environments. nih.gov When exposed to illumination, spiramycin degrades rapidly. nih.gov Research conducted on river water from the Po River in Italy identified five degradation products of spiramycin. nih.gov Three of these were believed to form through direct photolysis, while the other two were formed via indirect photolysis mediated by natural photosensitizers. nih.govnih.gov The transformation processes involved hydroxylation, demethylation, and the detachment of the forosamine (B98537) or mycarose (B1676882) sugar moieties. nih.gov Laboratory studies have identified up to 11 different intermediate compounds resulting from photodegradation. nih.gov It is noteworthy that while spiramycin itself may not exhibit high toxicity to certain aquatic organisms like Vibrio fischeri, its transformation products can be more toxic. nih.govresearchgate.net

Environmental Mobility and Distribution Studies

The movement of Spiramycin adipate in the environment is largely dictated by its tendency to bind to soil and sediment particles and its low volatility.

Spiramycin is expected to adsorb to suspended solids and sediment if released into water, based on its estimated soil adsorption coefficient (Koc). nih.gov This suggests limited mobility in the aqueous phase. Studies on agricultural calcareous loess soils confirm that spiramycin has a strong retention capacity. researchgate.net The adsorption process in these soils is well-described by the pseudo-second-order kinetic model and the Freundlich isotherm model. researchgate.net

Key factors influencing the adsorption of spiramycin to soil include the soil organic matter (SOM) content and the cation exchange capacity (CEC). researchgate.net Soil clay content and pH also play a role. researchgate.net The adsorption amount is relatively stable in a pH range of 3 to 7 but decreases when the pH exceeds 7 due to electrostatic repulsion. researchgate.net The presence of high-valence cations like Ca²⁺ and Mg²⁺ can inhibit adsorption. researchgate.net The primary mechanisms governing its retention in soil are believed to be cation exchange, hydrogen bonding, and surface complexation. researchgate.net Desorption studies show a high degree of irreversibility, with desorption amounts consistently below 35%, indicating that spiramycin is prone to remain in the soil once adsorbed. researchgate.net

Table 2: Factors Influencing Spiramycin Adsorption in Soil
Influential FactorEffect on AdsorptionSource
Soil Organic Matter (SOM)Key role in retention researchgate.net
Cation Exchange Capacity (CEC)Key role in retention researchgate.net
pHDecreased adsorption above pH 7 researchgate.net
High Valence Cations (e.g., Ca²⁺, Mg²⁺)Inhibitory effect researchgate.net

Volatilization is not an important environmental fate process for spiramycin. nih.gov Based on an estimated Henry's Law constant of 9 x 10⁻³⁵ atm-cu m/mole, volatilization from moist soil or water surfaces is not expected to occur. nih.gov Furthermore, its estimated vapor pressure of 9.9 x 10⁻³¹ mm Hg at 25°C indicates that spiramycin is not expected to volatilize from dry soil surfaces. nih.gov

Bioconcentration Potential in Aquatic Organisms

The potential for spiramycin to bioconcentrate in aquatic organisms is considered low. nih.gov The bioconcentration factor (BCF) is a key indicator of a substance's tendency to accumulate in an organism from the surrounding water. Based on an estimated logarithm of the octanol-water partition coefficient (log Kow) of 1.87, the BCF for spiramycin is estimated to be 8. nih.gov According to standard classification schemes, a BCF of this magnitude suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov

Development of Analytical Methods for Environmental Monitoring and Food Safety

The monitoring of veterinary drug residues in food products is a critical component of ensuring consumer safety. For spiramycin, an antibiotic used in cattle, pigs, and poultry, robust analytical methods are essential for detecting and quantifying its presence in animal-derived foodstuffs. europa.eueuropa.eumdpi.com These methods underpin food safety regulations and help establish appropriate withdrawal periods to ensure that residues in edible tissues and products fall below established Maximum Residue Limits (MRLs). mdpi.comeuropa.eu

Detection and Quantification of Residues in Animal-Derived Foodstuffs

The development of reliable analytical techniques is crucial for monitoring spiramycin residues and ensuring compliance with food safety standards. nih.gov Both microbiological and chromatographic methods have been established for the detection and quantification of spiramycin and its primary metabolite, neospiramycin, in a variety of animal-derived matrices, including tissues and milk. europa.eufao.orgfao.org

Microbiological assays are frequently employed and typically use Micrococcus luteus (formerly Sarcina lutea) ATCC 9341 as the test organism. fao.orgfao.org These methods are based on the principle of agar (B569324) gel diffusion, where the size of the inhibition zone created by the antibiotic residue is proportional to its concentration. fao.org For milk analysis, the quantification limit for this method has been reported to be approximately 0.06 µg/g. fao.org For pig tissues, microbiological methods have shown limits of quantification at 200 µg/kg for muscle and fat, 300 µg/kg for kidney, and 600 µg/kg for liver. europa.eu

High-Performance Liquid Chromatography (HPLC) offers greater specificity and is widely used for quantifying both spiramycin and neospiramycin. fao.org Various HPLC methods have been developed with different detection techniques, including UV and fluorescence detection. fao.orgresearchgate.net For instance, a reverse-phase HPLC method with UV detection at 231 nm has been used for plasma analysis, demonstrating linearity across a range of 0.06 to 32 µg/ml and a limit of quantification of 0.06 µg/ml. fao.org For bovine milk, an HPLC method with fluorescence detection has been described with detection limits of 8 µg/L for spiramycin. researchgate.net In cattle tissues, HPLC methods have achieved limits of detection of 25 µg/kg in muscle and kidney and 50 µg/kg in liver for both spiramycin and neospiramycin. researchgate.net A confirmatory method using liquid chromatography/mass spectrometry (LC-MS) has been developed for bovine muscle, providing high specificity by monitoring multiple fragment ions and achieving a detection limit of 20 µg/kg. nih.gov

The selection of the analytical method can depend on the specific matrix and regulatory requirements. In some cases, total antimicrobial activity is measured, for which microbiological assays are suitable. europa.eu In other instances, particularly for regulatory enforcement and confirmation, the specificity of chromatographic methods like HPLC and LC-MS is required to measure the parent drug and its key metabolites separately. nih.govfao.org

Analytical Methods for Spiramycin Residue Detection
MethodMatrixTest Organism/DetectionLimit of Quantification (LOQ) / Detection (LOD)
Microbiological AssayPig Muscle & FatMicrococcus luteus ATCC 9341200 µg/kg (LOQ)
Microbiological AssayPig KidneyMicrococcus luteus ATCC 9341300 µg/kg (LOQ)
Microbiological AssayPig LiverMicrococcus luteus ATCC 9341600 µg/kg (LOQ)
Microbiological AssayBovine MilkMicrococcus luteus0.06 µg/g (LOQ)
HPLCCattle Muscle & KidneyUV Detection25 µg/kg (LOD)
HPLCCattle LiverUV Detection50 µg/kg (LOD)
HPLCBovine MilkFluorescence Detection8 µg/L (LOD)
LC-MSBovine MuscleMass Spectrometry20 µg/kg (LOD)

Research on Residue Depletion Kinetics in Edible Tissues

Understanding the rate at which spiramycin residues deplete from edible tissues is fundamental for establishing appropriate withdrawal periods, which is the time required after the last administration of a drug to an animal before it can be slaughtered for food. researchgate.netnih.gov Several studies have investigated the depletion kinetics of spiramycin and its metabolite neospiramycin in cattle and chickens. nih.govnih.gov

In cattle, following intramuscular administration, spiramycin and neospiramycin residues have been found to deplete at different rates in various tissues. researchgate.netnih.gov One study observed that after two intramuscular administrations, high concentrations at the injection sites decreased slowly, with a half-life of 77.5 hours for spiramycin and 109.5 hours for neospiramycin. researchgate.netnih.gov At 14 days post-administration, neospiramycin concentrations were noted to be higher in the kidney than in the liver. nih.gov By day 42, residues in muscle had declined to 0.13-0.16 µg/g, and they were below the limit of quantification by day 49. fao.org

In chickens, a tissue depletion study was conducted following oral administration of spiramycin adipate. nih.gov The results indicated that the liver contained the highest residue concentrations, followed by muscle, with the lowest levels found in skin and fat. nih.gov Residues in the liver remained above the limit of quantification for up to eleven days after the final dose, while residues in muscle were detectable for up to nine days, and in skin and fat for up to seven days. nih.gov Based on these depletion kinetics, a pre-slaughter withdrawal period of 11 days was recommended to ensure consumer safety. nih.gov

These kinetic studies highlight that the liver and kidney are often the tissues where residues persist the longest, making them important target tissues for residue monitoring programs. fao.org The depletion rates are influenced by the species, the tissue type, and the specific compound (spiramycin vs. neospiramycin), underscoring the need for comprehensive depletion studies to inform food safety regulations. fao.orgnih.gov

Spiramycin Residue Depletion in Chickens (Oral Administration)
TissueTime Post-TreatmentMean Residue Concentration (µg/g)
Liver1 Day1.15 ± 0.15
5 Days0.54 ± 0.05
9 Days0.21 ± 0.02
11 Days0.12 ± 0.01
Muscle1 Day0.79 ± 0.09
5 Days0.33 ± 0.03
7 Days0.19 ± 0.02
9 Days0.11 ± 0.01
Skin & Fat1 Day0.51 ± 0.06
3 Days0.29 ± 0.02
5 Days0.16 ± 0.01
7 Days0.09 ± 0.01

Data adapted from a study involving oral administration of spiramycin at 17 mg/kg for 7 consecutive days in chickens. nih.gov

Computational Chemistry and Structural Biology Applications

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for investigating the structural and dynamic properties of spiramycin (B21755) adipate (B1204190). These methods provide insights that are often unattainable through experimental techniques alone.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is critical for macrolides like spiramycin, as their large, flexible rings can adopt multiple shapes (conformations). The specific conformation of the molecule influences its biological activity, including its ability to bind to targets like the bacterial ribosome. mdpi.comnih.gov Studies have shown that spiramycin exhibits different conformational ensembles in polar versus apolar environments, a "chameleonic" behavior that is key to balancing aqueous solubility and cell membrane permeability. nih.gov In a polar, aqueous environment (like D2O), spiramycin adopts a more extended and polar conformation, while in a nonpolar environment (like CDCl3), it folds into a more compact and less polar shape. nih.govresearchgate.net

Molecular dynamics (MD) simulations offer a way to observe the movement of spiramycin adipate over time at an atomic level. figshare.comnih.gov These simulations can reveal how the molecule interacts with its environment, such as solvents or biological macromolecules. figshare.comnih.gov For instance, MD simulations have been used to understand the extraction mechanism of spiramycin in an aqueous two-phase system, providing insights into its molecular interactions and distribution, which is crucial for optimizing industrial production processes. figshare.comnih.gov Such simulations can track the stability of the molecule and its complexes, as indicated by metrics like root-mean-square deviation (RMSD) and radius of gyration. mdpi.com

Prediction of Molecular Interactions and Binding Affinities

Understanding how spiramycin adipate interacts with its biological targets is fundamental to explaining its antibiotic effect. Spiramycin functions by binding to the 50S subunit of the bacterial ribosome, blocking the exit tunnel for newly synthesized peptides and thereby inhibiting protein synthesis. mdpi.comnih.govmdpi.com Computational docking and simulation studies are used to predict and analyze these interactions in detail. ajchem-a.comeurekaselect.com These methods can calculate the binding affinity, often expressed as binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between the drug and its target. ajchem-a.comresearchgate.net

Researchers use these computational approaches to screen potential new antibiotic candidates and to understand resistance mechanisms. nih.gov For example, by predicting the binding affinity of various macrolide derivatives to the ribosome, scientists can prioritize which compounds to synthesize and test, saving time and resources. nih.gov Studies have also investigated spiramycin's interactions with other biological molecules. For example, it has been shown to activate bacterial ribonuclease P (RNase P) by inducing a conformational change in the enzyme's RNA component, an effect that was analyzed through detailed kinetic and structural studies. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. These models are essential tools in modern drug discovery for predicting the behavior of new or untested compounds.

For a compound like spiramycin adipate, QSAR models can be developed to predict its antibacterial efficacy based on specific molecular descriptors. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. While specific QSAR studies focused solely on spiramycin adipate are not widely published, the principles are broadly applied to macrolide antibiotics to guide the design of new derivatives with improved activity against resistant bacterial strains. nih.gov

QSPR models, on the other hand, can predict physicochemical properties like solubility, which is particularly relevant for the adipate salt, designed for better solubility. nih.gov For example, a chemoinformatic study of spiramycin compared to other antibiotics analyzed its properties to predict efficacy and safety, demonstrating the utility of structure-property relationships in differentiating its mechanisms and effects. researchgate.net

Structural Elucidation through Advanced Techniques (e.g., NMR, Mass Spectrometry)

The precise three-dimensional structure of spiramycin and its salt forms is determined using advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is one of the most powerful tools for determining molecular structure in solution. nih.gov 1D and 2D NMR experiments (such as 1H and 13C NMR) provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule, allowing for the complete assignment of its complex structure. nih.gov Conformational studies of spiramycin in different solvents have been successfully conducted using NMR, revealing its flexibility. nih.govresearchgate.net

Mass spectrometry is used to determine the molecular weight of spiramycin adipate and to analyze its fragmentation patterns. This information confirms the compound's identity and can be used to identify related substances or degradation products. Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are routinely used for the quantitative analysis of spiramycin in various samples. researchgate.net

Chemoinformatics and Database Integration for Research Data Analysis

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. For spiramycin adipate, chemoinformatics plays a vital role in managing and integrating research data from various sources.

Public and private databases are central to this effort. For example, PubChem is a public repository that contains detailed information about spiramycin adipate, including its chemical structure, identifiers (like CAS number and PubChem CID), and links to relevant scientific literature. nih.govnih.gov These databases can be searched by chemical structure, allowing researchers to find related compounds and analyze structure-activity relationships across large datasets. researchgate.net

Chemoinformatic tools are also used to support the computational studies described above, such as generating molecular descriptors for QSAR/QSPR models, preparing molecular structures for docking and simulation, and analyzing the vast amount of data produced by these experiments. researchgate.net This integration of data and analytical tools accelerates the drug discovery process by enabling more informed, data-driven decisions. asm.org

Table of Compounds and PubChem CIDs

Compound Name PubChem CID
Spiramycin adipate 6450354
Spiramycin 5289394
Spiramycin I 24916-50-5 (CAS-RN)
Adipic acid 196
Erythromycin (B1671065) 12560
Clarithromycin 84029
Azithromycin (B1666446) 447043
Telithromycin 3034354
Roxithromycin 6915879
Tylosin 5287921
Rifampicin 5381226

Q & A

Q. What experimental models are suitable for studying the anti-inflammatory effects of spiramycin adipate?

Methodological Answer: Spiramycin adipate's anti-inflammatory activity can be evaluated using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. Key steps include:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS.
  • LPS Stimulation: Pre-treat cells with spiramycin adipate (e.g., 10–50 µM) for 1 hour, followed by LPS (e.g., 1 µg/mL) for 24 hours.
  • Markers: Quantify nitric oxide (NO) via Griess reagent and pro-inflammatory cytokines (IL-1β, IL-6) using ELISA.
  • Pathway Analysis: Assess inhibition of NF-κB and MAPK pathways via Western blot .

Q. How can spiramycin adipate’s impact on adipogenesis be measured in vivo?

Methodological Answer: Use a high-fat diet (HFD)-induced obesity mouse model:

  • Experimental Design: Administer spiramycin adipate (e.g., 50 mg/kg/day orally) to HFD-fed mice for 8–12 weeks.
  • Parameters: Monitor body weight gain, adipose tissue mass (e.g., epididymal fat), serum leptin, and hepatic lipid accumulation (via histopathology or biochemical assays).
  • Biomarkers: Measure serum GPT and GOT levels to assess hepatoprotective effects .

Q. What analytical methods are validated for quantifying spiramycin adipate in complex mixtures?

Methodological Answer: Five validated methods include:

Method Key Details
TLC-Densitometry Mobile phase: methanol:butanol:chloroform:ammonia (5:1:1:1); detection at 254 nm
UV Spectrophotometry Dual-wavelength analysis at 232 nm (spiramycin) and 276 nm (tetracycline)
HPLC C18 column, acetonitrile:phosphate buffer (pH 3.5) gradient; retention time ~8 min
These methods comply with ICH guidelines for accuracy, precision, and linearity .

Advanced Research Questions

Q. How can contradictory data on spiramycin’s efficacy against Pseudomonas aeruginosa be resolved?

Methodological Answer: Despite P. aeruginosa’s macrolide resistance, spiramycin exhibits antivirulence activity:

  • In Vitro Assays: Quantify pyocyanin (chloroform-HCl extraction) and pyoverdine (fluorescence at 400/460 nm) suppression.
  • Biofilm Inhibition: Use crystal violet staining to assess biofilm biomass reduction.
  • Computational Modeling: Perform molecular docking to identify potential targets like PqsR (quorum-sensing regulator) .
    Contradiction Resolution: Validate findings using Galleria mellonella infection models and transcriptomic analysis of quorum-sensing genes.

Q. What strategies optimize spiramycin adipate’s stability in topical formulations?

Methodological Answer:

  • Excipient Screening: Test stabilizers (e.g., cyclodextrins) via accelerated stability studies (40°C/75% RH for 6 months).
  • Analytical Validation: Use HPLC to monitor degradation products (e.g., neospiramycin).
  • pH Optimization: Maintain formulation pH between 4.5–5.5 to prevent hydrolysis .

Q. How do pharmacokinetic properties of spiramycin adipate influence experimental dosing regimens?

Methodological Answer:

  • Tissue Distribution: Administer radiolabeled spiramycin adipate (³H or ¹⁴C) to rodents; quantify accumulation in adipose tissue vs. liver via scintillation counting.
  • Metabolite Profiling: Use LC-MS/MS to identify major metabolites (e.g., neospiramycin) in plasma and bile .
  • Dose Adjustment: Correlate in vitro IC₅₀ values (e.g., 10 µM for anti-inflammatory effects) with achievable plasma concentrations .

Data Contradiction and Reproducibility

Q. How should researchers address variability in spiramycin adipate’s antimicrobial activity across studies?

Methodological Answer:

  • Standardize MIC Assays: Use CLSI guidelines with consistent inoculum size (5 × 10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth.
  • Control for Adipate Solubility: Pre-dissolve spiramycin adipate in DMSO (<1% final concentration) to avoid precipitation .
  • Report QC Data: Include batch-specific HPLC purity (>95%) and NMR structural confirmation in publications .

Q. What experimental controls are critical when studying spiramycin’s off-target effects?

Methodological Answer:

  • Ribosomal Inhibition Controls: Compare spiramycin with erythromycin (50S inhibitor) in protein synthesis assays (e.g., puromycin incorporation).
  • Cytotoxicity Assays: Use MTT or LDH release assays to distinguish antimicrobial vs. cytotoxic effects at tested concentrations .

Tables for Key Parameters

Q. Table 1: In Vivo Anti-Obesity Study Parameters

Parameter Measurement Method Key Outcome (HFD + Spiramycin)
Body Weight GainWeekly gravimetric analysis↓ 30–40% vs. HFD control
Hepatic SteatosisOil Red O staining↓ Lipid droplet density by 50%
Serum LeptinELISA↓ 25–35 pg/mL

Q. Table 2: Analytical Method Validation Metrics

Parameter TLC-Densitometry UV Spectrophotometry
Linearity (R²)0.9990.997
LOD (µg/mL)0.150.20
Recovery (%)98.5–101.297.8–102.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4R,5S,6S,7R,9R,10R,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hexanedioic acid
Reactant of Route 2
2-[(4R,5S,6S,7R,9R,10R,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hexanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.